molecular formula C8H3BrF4O B1378409 3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde CAS No. 1236538-66-1

3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde

Cat. No.: B1378409
CAS No.: 1236538-66-1
M. Wt: 271.01 g/mol
InChI Key: PSTGIBLLFFOZOP-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde (CAS: 1236538-66-1, MFCD23713159) is a halogenated aromatic aldehyde featuring a benzaldehyde core substituted with bromo (Br), fluoro (F), and trifluoromethyl (CF₃) groups at positions 3, 2, and 5, respectively. This compound is characterized by its molecular formula C₈H₃BrF₄O and molecular weight 287.01 g/mol. It is commonly utilized as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of heterocyclic compounds and fluorinated building blocks due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic aromatic substitution and cross-coupling reactions .

Properties

IUPAC Name

3-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTGIBLLFFOZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method is the bromination of 2-fluoro-5-(trifluoromethyl)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid.

    Reduction: 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol.

    Substitution: 3-Methoxy-2-fluoro-5-(trifluoromethyl)benzaldehyde.

Scientific Research Applications

3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate .

Comparison with Similar Compounds

Key Findings :

  • Positional isomerism significantly impacts reactivity. For example, the 3-bromo-2-fluoro-5-CF₃ configuration in the target compound optimizes steric accessibility for cross-coupling reactions compared to analogs with CF₃ at positions 4 or 6 .
  • Higher purity (98% for the target vs. 95–96% for analogs) may enhance synthetic yield in sensitive reactions .

Analogs with Halogen Variation

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
2-Bromo-5-(trifluoromethyl)benzaldehyde 102684-91-3 Br (2), CF₃ (5) (no F) C₈H₄BrF₃O 253.02 Lacks fluorine; reduced electron withdrawal
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde 2385966-70-9 Br (3), Cl (4), CF₃ (5) C₈H₃BrClF₃O 287.46 Chloro substituent increases steric hindrance
4-Bromo-3-(trifluoromethyl)benzaldehyde 34328-47-7 Br (4), CF₃ (3) (no F) C₈H₄BrF₃O 253.02 Bromo at position 4; no fluorine

Key Findings :

  • The absence of fluorine in 2-Bromo-5-CF₃-benzaldehyde reduces its electrophilicity, making it less reactive in Suzuki-Miyaura couplings compared to the target compound .
  • Chloro substitution (as in 3-Bromo-4-chloro-5-CF₃-benzaldehyde) introduces steric challenges but improves stability under acidic conditions .

Derivatives and Functional Group Analogs

Compound Name CAS Number Functional Group Molecular Formula Key Differences
3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride 2168326-54-1 -COCl (instead of -CHO) C₈H₂BrClF₄O Aldehyde replaced with acyl chloride
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate 2704827-34-7 -COOCH₃ (ester) C₁₀H₆BrClF₃O₃ Ester group alters hydrolysis susceptibility

Key Findings :

  • Benzoyl chloride derivatives (e.g., 2168326-54-1) are more reactive in amidation and esterification reactions .
  • Ester analogs (e.g., 2704827-34-7) exhibit reduced electrophilicity compared to aldehydes, favoring stability in protic solvents .

Biological Activity

3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by its unique electronic properties due to the presence of halogen substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications as an intermediate in drug development.

The molecular formula of this compound is C8H4BrF4O, and its structure includes a benzene ring with three substituents: a bromine atom at the 3-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 5-position. The presence of these electronegative halogens significantly influences the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. Although specific data on this compound is limited, related compounds have shown effectiveness against various pathogens. For instance, similar fluorinated benzaldehydes have demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL for structurally analogous compounds .

Cytotoxicity and Cancer Research

The potential anticancer properties of halogenated benzaldehydes are being explored extensively. While specific studies on this compound are scarce, related compounds have exhibited significant cytotoxic effects against cancer cell lines. For example, certain trifluoromethyl-containing compounds have shown IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231), indicating a promising avenue for further research into the compound's biological efficacy .

The mechanism by which halogenated benzaldehydes exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. The trifluoromethyl group can enhance lipophilicity, allowing for better membrane penetration and interaction with various biological systems. Additionally, the electron-withdrawing nature of the halogens may stabilize reactive intermediates during metabolic processes or influence enzyme activity through steric and electronic effects .

Case Studies

  • Antibacterial Activity : A study examining a series of fluorinated benzaldehydes found that modifications at the aromatic ring significantly affected their antibacterial properties. Compounds with trifluoromethyl groups showed improved potency against Gram-positive bacteria compared to their non-fluorinated counterparts .
  • Cytotoxicity in Cancer Models : In a pharmacological evaluation involving structurally similar compounds, one study reported that certain derivatives inhibited cell proliferation in MDA-MB-231 cells effectively while showing reduced toxicity towards non-cancerous cells . The selectivity index for these compounds suggests that further exploration into this compound could yield valuable insights into its potential as an anticancer agent.

Research Findings Summary Table

Study Focus Findings Reference
Study on Fluorinated BenzaldehydesAntimicrobial ActivityMIC values of 4–8 µg/mL against MRSA
Evaluation of Trifluoromethyl CompoundsCytotoxicityIC50 values < 10 µM against MDA-MB-231
Mechanistic InsightsEnzyme InteractionEnhanced potency due to electron-withdrawing effects

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via sequential halogenation and formylation. For example, bromination of a fluorinated benzaldehyde precursor using CuBr in acidic media (e.g., H2SO4/CH3COOH) at 0–20°C yields intermediates, followed by trifluoromethylation using CF3 sources like TMSCF3. Purity optimization involves chromatographic separation (silica gel, hexane/EtOAc) and recrystallization from ethanol. Monitoring by TLC and HPLC ensures minimal byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>19</sup>F NMR : Confirm substituent positions via coupling patterns (e.g., <sup>3</sup>JH-F for ortho-fluorine).
  • FT-IR : Detect aldehyde C=O stretch (~1700 cm<sup>−1</sup>) and C-F/Br vibrations.
  • GC-MS/EI-MS : Verify molecular ion ([M]<sup>+</sup>) and fragmentation patterns.
  • Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/Br/F ratios .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, fume hood) due to its irritant properties. Avoid inhalation; store at 0–6°C in airtight containers. Waste must be neutralized (e.g., with NaHCO3) and disposed via licensed hazardous waste services. Consult SDS for spill management and first-aid measures .

Advanced Research Questions

Q. How does the electronic influence of the trifluoromethyl and bromo substituents affect reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the benzene ring, directing electrophilic substitution to the para position. Bromine acts as a leaving group in Suzuki-Miyaura couplings. Optimize catalytic systems (e.g., Pd(PPh3)4/SPhos) with boronic acids (e.g., phenylboronic acid derivatives ) in anhydrous THF at 80°C. Monitor regioselectivity via <sup>19</sup>F NMR kinetics .

Q. What computational methods can predict the compound’s behavior in catalytic processes or biomolecular interactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for cross-coupling reactions (B3LYP/6-31G* basis set).
  • Molecular Docking : Simulate binding to enzymes (e.g., microbial leucyl-tRNA synthetase) using AutoDock Vina. Adjust force fields for fluorine interactions.
  • MD Simulations : Analyze solvation effects and stability in catalytic cycles (GROMACS/AMBER) .

Q. What strategies improve regioselective functionalization of this compound in multi-step syntheses?

  • Methodological Answer :

  • Protection/Deprotection : Use acetyl or TMS groups to shield the aldehyde during bromination.
  • Directed Metalation : Employ LDA or Grignard reagents to direct functionalization to the meta position relative to fluorine.
  • Microwave-Assisted Synthesis : Enhance reaction rates and selectivity for SNAr reactions with K2CO3 in DMF .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde
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3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde

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